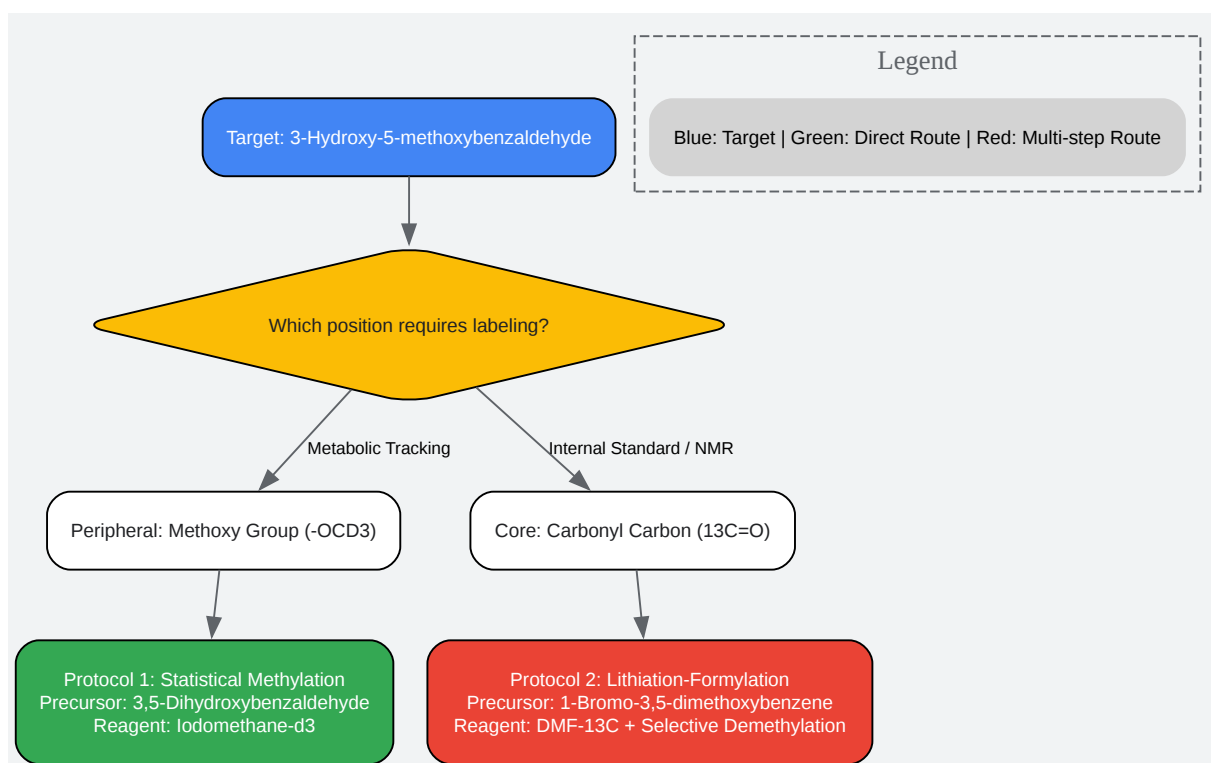


Strategic Analysis & Retrosynthesis

The meta-positioning of the hydroxyl and methoxy groups (3,5-substitution) presents a challenge regarding regioselectivity. Unlike vanillin (4-hydroxy-3-methoxy), where ortho/para directing effects facilitate functionalization, the 3,5-pattern requires nucleophilic aromatic substitution or lithiation strategies.

Decision Matrix: Pathway Selection

The following diagram outlines the decision logic for selecting the appropriate synthetic route based on the desired isotopic label.



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Figure 1: Strategic decision tree for selecting the synthetic pathway based on isotopic requirements.

Protocol 1: Peripheral Labeling (-Methoxy)

Objective: Synthesis of 3-hydroxy-5-(

-methoxy)benzaldehyde. Mechanism: Nucleophilic substitution (

) on a phenoxide anion. Challenge: Controlling mono-methylation vs. bis-methylation.

Materials

- Precursor: 3,5-Dihydroxybenzaldehyde (Commercial grade).

- Isotope Reagent: Iodomethane-

(CD

I), >99.5 atom % D.

- Base: Potassium Carbonate (K

CO

), anhydrous.

- Solvent: Acetone (Dry).

Step-by-Step Methodology

- Stoichiometric Control: Dissolve 3,5-dihydroxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous acetone (50 mL). Add K

CO

(1.0 eq, 10 mmol). Note: Using a stoichiometric equivalent of base rather than excess limits the formation of the dianion.

- Addition: Cool the suspension to 0°C. Add Iodomethane-

(0.9 eq, 9 mmol) dropwise over 20 minutes.

- Critical Insight: Using a slight deficit of the alkylating agent ensures unreacted starting material remains, which is easier to separate from the mono-product than the bis-methylated byproduct is.
- Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: The crude mixture will contain the starting diol, the desired mono-ether, and trace bis-ether.
 - Flash Chromatography: Silica gel. Gradient elution: 0%
30% EtOAc in Hexanes.
 - Elution Order: Bis-methoxy (fastest)
3-Hydroxy-5-methoxy (target)
3,5-Dihydroxy (slowest).

Validation:

- MS (ESI-): Target mass shift +3 Da relative to unlabeled standard (154 [M-H]).
- ¹H NMR: Disappearance of the singlet at 3.84 ppm (OCH) confirms deuteration.

Protocol 2: Core Labeling (C-Carbonyl)

Objective: Synthesis of 3-hydroxy-5-methoxybenzaldehyde-(

C). Mechanism: Lithium-Halogen exchange followed by electrophilic quenching with labeled DMF, then selective O-demethylation.

Workflow Visualization



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Figure 2: Chemo-selective route for introducing a Carbon-13 label at the aldehyde position.

Detailed Methodology

Phase A: Incorporation of the Label

- Setup: Flame-dry a 2-neck round bottom flask under Argon.
- Reagents: Charge with 1-bromo-3,5-dimethoxybenzene (1.0 eq) and dry THF. Cool to -78°C (Dry ice/Acetone bath).
- Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes at -78°C.
 - Mechanistic Note: The methoxy groups stabilize the lithiated intermediate via coordination, but temperature control is vital to prevent benzyne formation.
- Quench: Add Dimethylformamide-(
C) (1.2 eq) dissolved in THF dropwise.
- Hydrolysis: Stir for 1 hour, warming to 0°C. Quench with saturated NH
Cl. Extract with diethyl ether.
- Result: 3,5-Dimethoxybenzaldehyde-(
C). Yields are typically >85%.

Phase B: Selective Demethylation

Rationale: We must cleave one methyl ether without affecting the other or the aldehyde.

Standard Lewis acids (BBr

) often lead to uncontrolled bis-demethylation. The use of a "soft" nucleophile (thiolate) is preferred for mono-selectivity.

- Reagent Prep: In a separate flask, wash Sodium Hydride (60% dispersion, 3.0 eq) with hexane. Suspend in dry DMF.
- Thiolate Formation: Add Ethanethiol (EtSH, 3.0 eq) dropwise at 0°C. Stir until H evolution ceases (forming NaSEt).
- Reaction: Add the 3,5-dimethoxybenzaldehyde-(
C) (from Phase A) dissolved in DMF.
- Heating: Heat the mixture to reflux (approx. 100–110°C) for 1–2 hours.
 - Control Point: Monitor by TLC.^[1] Stop immediately upon significant appearance of the mono-hydroxy product to prevent double deprotection.
- Workup: Acidify with 1M HCl. Extract with Ethyl Acetate.^{[2][3]}
- Purification: Column chromatography (Hexane:EtOAc).
 - Yield: Expect 20–40% isolated yield of the mono-hydroxy target. While lower yielding, this ensures the integrity of the

C label introduced in Phase A.

Analytical Validation Data

To ensure the synthesized material meets the standards for use as an internal standard, the following criteria must be verified:

Parameter	Unlabeled Reference	Labeled Target (C-Formyl)	Acceptance Criteria
Precursor Ion (ESI-)	151.0	152.0	Mass shift of +1.0 Da
H NMR (Aldehyde)	9.88 ppm (s)	9.88 ppm (d, Hz)	Doublet splitting due to C-H coupling
C NMR (Carbonyl)	192.0 ppm	Enhanced Intensity	Signal >50x noise floor
Isotopic Purity	Natural Abundance	>99 atom % C	Determined by MS peak ratio

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